molecular formula C13H19NO2 B14587365 Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate CAS No. 61432-75-5

Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate

Cat. No.: B14587365
CAS No.: 61432-75-5
M. Wt: 221.29 g/mol
InChI Key: AVJOTYFOPVIABZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate is an organic compound with a complex structure that includes a cyano group, an ester group, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate typically involves the esterification of 2-cyano-3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The double bonds in the structure may also undergo addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,7-dimethylocta-2,6-dienoate: Lacks the cyano group, making it less reactive in certain types of reactions.

    Ethyl 2-cyano-3,7-dimethylocta-2,6-dienal: Contains an aldehyde group instead of an ester group, leading to different reactivity and applications.

Uniqueness

Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate is unique due to the presence of both a cyano group and an ester group, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

61432-75-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C13H19NO2/c1-5-16-13(15)12(9-14)11(4)8-6-7-10(2)3/h7H,5-6,8H2,1-4H3

InChI Key

AVJOTYFOPVIABZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)CCC=C(C)C)C#N

Origin of Product

United States

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